molecular formula C15H22O3 B12310627 2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one

2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one

Cat. No.: B12310627
M. Wt: 250.33 g/mol
InChI Key: RZQAPHUQMIHETH-UHFFFAOYSA-N
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Description

2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one is a complex organic compound featuring a bicyclic structure with oxygen atoms integrated into the ring system. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the reaction of a furan with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the bicyclic structure.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one apart is its specific combination of functional groups and the presence of the dioxabicyclo structure. This unique arrangement gives it distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQAPHUQMIHETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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